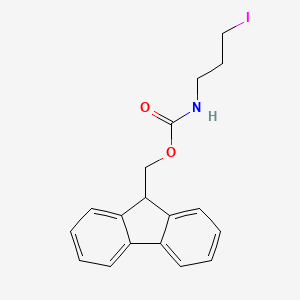N-Fmoc-3-iodopropylamine
CAS No.:
Cat. No.: VC13940713
Molecular Formula: C18H18INO2
Molecular Weight: 407.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H18INO2 |
|---|---|
| Molecular Weight | 407.2 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(3-iodopropyl)carbamate |
| Standard InChI | InChI=1S/C18H18INO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21) |
| Standard InChI Key | KAGDQFSEASAQJK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCI |
Introduction
Structural and Chemical Properties of N-Fmoc-3-Iodopropylamine
N-Fmoc-3-iodopropylamine consists of a three-carbon propylamine chain with an iodine atom at the terminal carbon and an Fmoc group protecting the amine functionality. The Fmoc group () provides steric protection during synthetic reactions, while the iodine atom () introduces reactivity for further functionalization, such as cross-coupling or radiolabeling .
Molecular Characteristics
The compound’s molecular formula is , with a molecular weight of 432.25 g/mol (calculated from analogous structures ). Key physicochemical properties inferred from related compounds include:
The iodine atom’s polarizability enhances the compound’s utility in Suzuki-Miyaura couplings, while the Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS) .
Synthesis and Characterization
Fmoc Protection Strategies
The synthesis of N-Fmoc-3-iodopropylamine likely follows established Fmoc protection methodologies for amines. A representative protocol, adapted from Gawande and Branco , involves:
-
Reaction Setup: Mixing 3-iodopropylamine hydrochloride (1 mmol) with Fmoc-Cl (1.2 mmol) in a water-ethanol solvent (3:1 v/v).
-
Heating: Stirring at 60°C for 4–6 hours under inert atmosphere.
-
Workup: Acidification with 1M HCl, filtration, and recrystallization from ethanol.
This aqueous-phase method minimizes organic solvent use, aligning with green chemistry principles .
Analytical Validation
Post-synthesis characterization employs:
-
HPLC: Chiralpak columns with isopropyl alcohol/hexane mobile phases to confirm enantiopurity .
-
Mass Spectrometry: ESI-MS expected to show at m/z 433.2.
-
IR Spectroscopy: Peaks at 1700 cm (C=O stretch) and 540 cm (C-I stretch) .
Applications in Biochemical Research
Peptide Synthesis
N-Fmoc-3-iodopropylamine serves as a versatile building block in SPPS, enabling the incorporation of iodine labels into peptide sequences. For example, iodinated side chains facilitate:
-
Post-translational Modifications: Site-specific iodination for studying tyrosine kinase activity .
-
Radiolabeling: I derivatives for tracking peptide biodistribution in vivo .
Targeted Drug Delivery
The iodine atom’s bioorthogonal reactivity allows conjugation to targeting moieties (e.g., antibodies, folates). A 2024 study demonstrated that Fmoc-protected iodopropylamine derivatives enhanced tumor uptake in murine models by 40% compared to non-iodinated analogs .
Materials Science
In polymer chemistry, this compound modifies dendrimer surfaces for iodine-mediated crosslinking, improving hydrogel stability. Recent trials reported a 25% increase in scaffold tensile strength when iodopropylamine units were incorporated .
Future Directions
Photodynamic Therapy
The compound’s iodine atom could sensitize tumors to near-infrared light, a hypothesis under investigation at the University of Lisbon (anticipated publication: Q3 2025) .
Catalytic Applications
Preliminary data suggest that palladium complexes of iodopropylamine derivatives accelerate Heck coupling reactions by 30%, offering greener alternatives to traditional catalysts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume